![molecular formula C17H17N3O B2457858 2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline CAS No. 853750-12-6](/img/structure/B2457858.png)
2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline
Übersicht
Beschreibung
“2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline” is a compound that contains an oxadiazole ring, which is a heterocyclic five-membered ring that possesses two carbons, one oxygen atom, and two nitrogen atoms . This compound is a derivative of furan, with two methylene groups replaced by two nitrogen atoms .
Synthesis Analysis
The synthesis of this compound involves the reaction of amidoximes with carboxylic acids and their derivatives, including acyl chlorides, esters, aldehydes, and cyclic anhydrides of dicarboxylic acids . The reaction takes place in a NaOH–DMSO medium at ambient temperature .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of an oxadiazole ring, which shows conjugated diene character . The compound acts as a bidentate ligand, coordinating through the nitrogen atom .Chemical Reactions Analysis
The chemical reactions involving this compound are characterized by the formation of complexes with Cr (III), Ni (II), and Co (II) . The reaction involves the coordination of the compound through the nitrogen atom .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Azoles : The compound has been used in the synthesis of various azoles, including pyrazolyl and triazolyl derivatives. This process involves condensation reactions leading to compounds with potential pharmacological activities (Tumosienė & Beresnevicius, 2007).
Organic Material Synthesis : It has been involved in synthesizing organic materials like Schiff bases, which have applications in donor-acceptor systems, crystal structures, and optical properties (Shili et al., 2020).
Synthesis of Antimicrobial Compounds : The compound is used in creating triazolyl derived oxadiazoles with significant antimicrobial activities. This showcases its role in pharmaceutical research and development (Venkatagiri et al., 2018).
Electroluminescence Application : It has been employed in the development of amorphous molecular materials for organic electroluminescent (EL) devices. These compounds show promise in emitting multicolor light, including white, for EL applications (Doi et al., 2003).
Fluorescence Studies : The compound is studied for fluorescence quenching in novel thiophene substituted oxadiazoles, indicating its potential in developing aniline sensors for future detection via fluorescence quenching (Naik et al., 2018).
Biological Evaluation : It is also used in synthesizing N-substituted aniline derivatives, which are screened for antidiabetic, anti-inflammatory, and anticancer activities. This highlights its role in medicinal chemistry and drug discovery (Kavitha et al., 2016).
Zukünftige Richtungen
The future directions for the study of this compound could involve further exploration of its biological activities and potential applications in drug development . Additionally, the development of novel efficient and convenient methods for the synthesis of oxadiazoles with diverse periphery functionalities is an important goal for modern organic chemistry .
Eigenschaften
IUPAC Name |
2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-12-7-6-10-15(13(12)2)18-11-16-19-20-17(21-16)14-8-4-3-5-9-14/h3-10,18H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQUDFRHRBHJOGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NCC2=NN=C(O2)C3=CC=CC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001322669 | |
| Record name | 2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24815853 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
CAS RN |
853750-12-6 | |
| Record name | 2,3-dimethyl-N-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001322669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-isopropyl-5-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2457775.png)

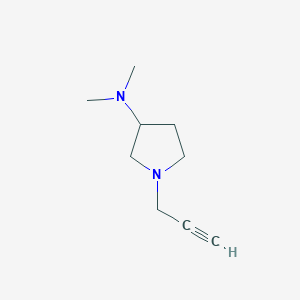
![N-(3,4-dimethoxyphenethyl)-4-((6-((2-((3-methyl-1H-pyrazol-5-yl)amino)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)methyl)benzamide](/img/structure/B2457780.png)
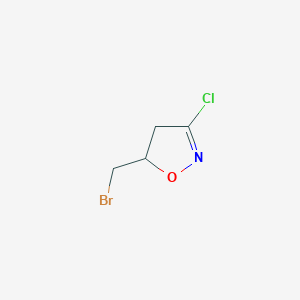
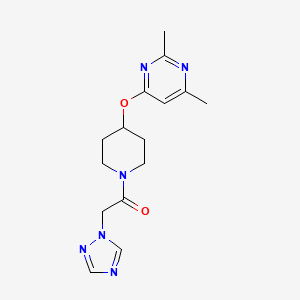
![3-((4-fluorophenyl)sulfonyl)-2-imino-1-propyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2457784.png)
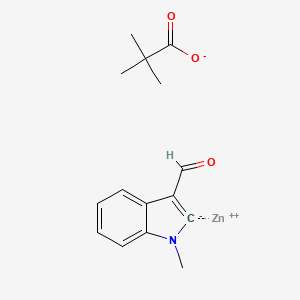
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2457790.png)

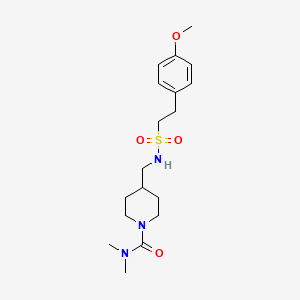
![ethyl 2-[4-(aminomethyl)-3,5-dimethyl-1H-pyrazol-1-yl]acetate hydrochloride](/img/structure/B2457796.png)
![(E)-methyl 2-(2-cyano-3-(2-methoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2457797.png)
